molecular formula C17H23N3O2S B3016586 N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide CAS No. 1355468-58-4

N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide

Cat. No. B3016586
CAS RN: 1355468-58-4
M. Wt: 333.45
InChI Key: ACWIJQKPKIJCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MOTPA involves several steps, including the introduction of the cyano group, thiophene substitution, and amide formation. Researchers have explored various synthetic routes, aiming for high enantioselectivity and efficiency. Notably, bioreduction using whole cells of Rhodotorula glutinis has been successful in producing an intermediate for the blockbuster antidepressant (S)-duloxetine .


Molecular Structure Analysis

The 3D molecular structure of MOTPA reveals its stereochemistry, bond angles, and functional groups. You can visualize the compound here.

Mechanism of Action

While the exact mechanism of action for MOTPA itself remains elusive, its role as an intermediate in duloxetine production is well-established. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, and pain .

properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-[(2-cyclohexylacetyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12(19-16(21)9-13-5-3-2-4-6-13)17(22)20-15(10-18)14-7-8-23-11-14/h7-8,11-13,15H,2-6,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWIJQKPKIJCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CSC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.